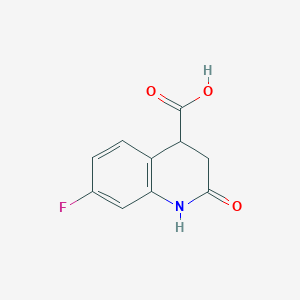

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives typically involves the introduction of fluoro and other substituents onto the quinoline nucleus. A common starting point is 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, from which various 7-substituted derivatives are prepared through reactions with acyclic and heterocyclic substituents linked via oxygen, nitrogen, or sulfur (Ziegler et al., 1989).

Molecular Structure Analysis

The molecular structure of quinolone derivatives is critical in determining their antibacterial efficacy. For instance, the synthesis and structural analysis of flumequine, a related antibacterial agent, provided insights into the importance of the fluoro substitution and the quinolone carboxylic acid moiety for antibacterial activity. The optically active form of flumequine was synthesized, and its absolute configuration was established through X-ray structures, illustrating the significance of stereochemistry in these compounds (Bálint et al., 1999).

Chemical Reactions and Properties

Quinolones undergo a variety of chemical reactions, including substitutions, cyclizations, and interactions with different reagents, to yield a diverse array of derivatives with potential antibacterial properties. For example, interaction of 3-mercaptopropionic acid with certain quinolone carboxylic acids in the presence of triethylamine can lead to novel heterocyclic compounds through a series of reductions and lactamizations (Al-huniti et al., 2007).

Physical Properties Analysis

The physical properties of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinolone nucleus. The crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, for instance, have been elucidated through X-ray structural analysis, offering insights into the conformational preferences of these molecules and their potential interactions with bacterial targets (Rudenko et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, are crucial for their antibacterial activity. Studies have shown that the introduction of various substituents at specific positions on the quinolone core can significantly influence these compounds' ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial DNA replication (Senthilkumar et al., 2008).

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of optically active forms of fluoroquinolones, such as flumequine, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been accomplished. The configurations of these compounds were established using X-ray structures, and enantiomeric excesses determined by 1H NMR analysis (Bálint et al., 1999).

Antibacterial Activity

- Several substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, including derivatives of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Antimycobacterial Activities

- Novel fluoroquinolones, synthesized from similar compounds, have demonstrated significant in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. These studies highlight their potential in treating tuberculosis and multi-drug resistant strains (Senthilkumar et al., 2009).

Photochemical Properties

- The photochemical behavior of quinolone derivatives, such as ciprofloxacin, which share structural similarities with 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been studied, revealing interesting aspects like low-efficiency substitution and decarboxylation under various conditions (Mella et al., 2001).

Antitumor Activity

- Certain quinolone derivatives, obtained from similar compounds, have shown promising antitumor activity against human tumor cell lines, particularly breast carcinoma cell lines. This indicates their potential application in cancer treatment (El-Abadelah et al., 2007).

将来の方向性

特性

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOGWVAXXVNUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)